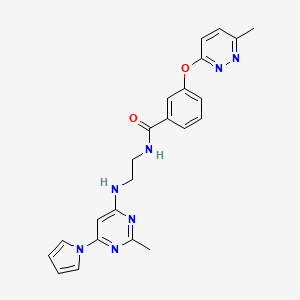

![molecular formula C23H20ClF3N2O7S B2998035 Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate CAS No. 1023548-04-0](/img/structure/B2998035.png)

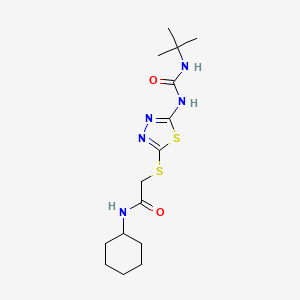

Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , has been increasing steadily over the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

The compound has been the subject of various studies focusing on its synthesis, crystal structure, and potential applications in scientific research. For instance, a related compound, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, demonstrates the complexity and potential of such molecules in crystallography and molecular interactions. The study highlights the intricate hydrogen bonding and molecular stacking that contributes to its stability and potential for further modification (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Catalytic Applications

Another significant area of application is in catalysis, as seen in the work involving palladium aryl oxime metallacycles. These studies illuminate the compound's role in stoichiometric reactions, such as the transformation of methylparathion, showcasing its utility in synthesizing complex metal-organic structures with potential applications in catalysis and organic synthesis (Kim & Gabbai, 2004).

Electrochemical CO2 Reduction

Research into the electrochemical reduction of CO2 has also been facilitated by compounds featuring similar structures, using rhenium tricarbonyl complexes. These studies offer insights into the mechanisms of CO2 reduction, showcasing the potential of such molecules in environmental chemistry and sustainable technology (Nganga et al., 2017).

Photoluminescent and Magnetic Properties

Compounds with structural similarities have been explored for their photoluminescent and magnetic properties, particularly in the context of radical cation salts containing poly(beta-diketonate) rare earth complexes. These studies highlight the multifunctional applications of such molecules in materials science, including their potential use in creating materials with unique photophysical and magnetic characteristics (Pointillart et al., 2009).

Oxidation Reactions

The kinetics and mechanisms of oxygen transfer to methyloxo(dithiolato)rhenium(V) complexes have also been studied, highlighting the oxidation processes involving similar compounds. These findings contribute to a deeper understanding of oxidation reactions, with implications for both synthetic chemistry and the study of reaction mechanisms (Lente & Espenson, 2000).

Zukünftige Richtungen

The demand for TFMP derivatives, like the compound , has been increasing steadily over the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

This compound acts as an ACC inhibitor . It binds to the ACC enzyme, preventing it from catalyzing the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . Fatty acids are essential components of cell membranes and are also involved in energy storage and signaling. Therefore, the inhibition of ACC can have significant downstream effects, including altered cell membrane integrity and function, reduced energy storage, and disrupted signaling pathways .

Pharmacokinetics

The compound is a proherbicide , which means it must undergo chemical conversion to become the active herbicide . This conversion typically involves the hydrolysis of the methyl ester group present in the compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis. This can lead to a variety of effects, including altered cell membrane properties, reduced energy storage, and changes in cellular signaling . These effects can ultimately lead to cell death, particularly in organisms that heavily rely on fatty acid synthesis for survival and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of the compound’s conversion to its active form, its stability, and its interaction with the ACC enzyme

Biochemische Analyse

Biochemical Properties

. Based on its structural features, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, for instance, is known to form strong bonds with proteins and enzymes, potentially influencing their function .

Cellular Effects

The effects of Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate on cells are largely unknown. Given its potential to interact with various biomolecules, it could influence cell function in several ways. For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N2O7S/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORRYKDMVJJVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)

![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)

![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)